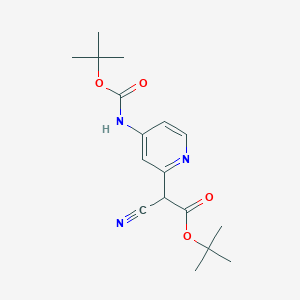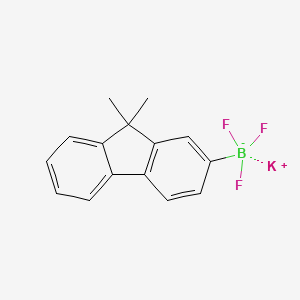
9,9-二甲基-9H-芴-2-三氟硼酸钾
描述
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is a chemical compound with the molecular formula C15H13BF3·K . It is manufactured by FUJIFILM Wako Pure Chemical Corporation . The compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is 300.17 . The structure of the related compound, 9,9-Dimethylfluorene, is available in the NIST Chemistry WebBook .科学研究应用
迈克尔反应和合成
- 涉及 2-碘芴和 9,9'-双芴亚甲基的迈克尔加成反应,其中包括芴衍生物的使用,对于制备各种碘代芴和相关化合物具有重要意义 (Minabe & Suzuki, 1972).
聚合物合成和荧光传感
- 由异靛红和芳香烃(包括 9,9-二甲基-9H-芴)合成的新型聚合物在普通有机溶剂中表现出可溶性,并用于各种阳离子和阴离子的荧光传感 (Hernandez 等,2010).
芴化钾的结构研究
- 芴化钾衍生物(如 9-叔丁基芴化钾)的结晶和结构分析提供了对这些化合物的固态相互作用和空间效应的见解 (Janiak,1993).
OLED 材料合成
- 9,9-二甲基-9H-芴-2-硼酸,OLED 材料合成中的中间体,已由芴合成,突出了芴衍生物在先进材料应用中的作用 (Xue-feng,2013).
发光性质和传感应用
- 基于 9,9-二甲基-9H-芴衍生物的镧系元素-有机骨架表现出耐热能力和对各种阳离子和阴离子的荧光传感能力 (Li 等,2020).
器件中的电致发光
- 在发光器件中使用不含单烷基芴缺陷的聚芴(如 9,9-二辛基-9H-芴)时,显示出最小的绿色发射,突出了它们在器件制造中的潜力 (Cho 等,2007).
阳离子溶剂中的合成
- 9,9-二甲基芴在阳离子溶剂(如甲膦酸四甲基二酰胺)中的合成证明了其高产率以及溶剂选择在合成工艺中的重要性 (Ranneva 等,1969).
与苯甲酰氯和苯甲酸乙酯的反应
- 芴的钾盐与苯甲酰氯和苯甲酸乙酯反应,产生各种苯甲酰芴衍生物,表明芴化合物在有机合成中的反应性 (Scherf & Brown,1961).
比较反应性研究
- 锂、钠和钾在不同溶剂中与芴的反应性研究提供了对 9-芴基金属衍生物的形成及其溶解性的见解 (Scherf & Brown,1960).
作用机制
Target of Action
The primary targets of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Result of Action
The molecular and cellular effects of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate’s action are currently being studied. As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular level will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
安全和危害
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . Safety measures include washing thoroughly after handling, not eating or drinking while using this product, and wearing protective gloves, clothing, and eye/face protection .
生化分析
Biochemical Properties
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity. Additionally, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can form complexes with metal ions, which can further modulate its biochemical properties and interactions .
Cellular Effects
The effects of potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional or translational machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can change over time due to factors such as stability and degradation. This compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate may undergo degradation, leading to the formation of by-products that can alter its biochemical properties. Long-term studies in in vitro or in vivo settings have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic network. For example, it may interact with enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolite concentrations and metabolic flux .
Transport and Distribution
Within cells and tissues, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, potassium 9,9-dimethyl-9H-fluorene-2-trifluoroborate may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles .
属性
IUPAC Name |
potassium;(9,9-dimethylfluoren-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BF3.K/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(9-14(12)15)16(17,18)19;/h3-9H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYHVOQTJBSPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)


![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
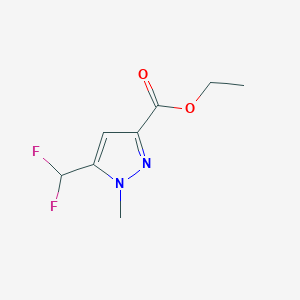
![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)
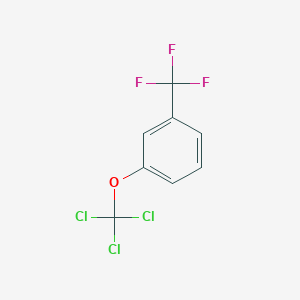
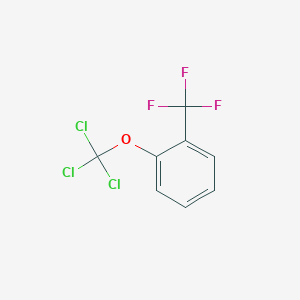
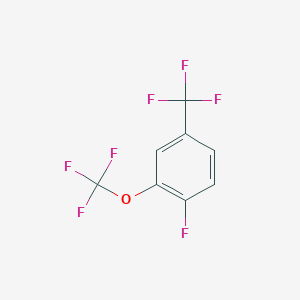
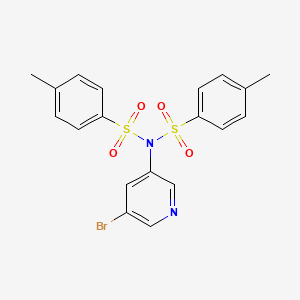
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
